Methyl(naphthalen-2-ylmethyl)sulfane

Description

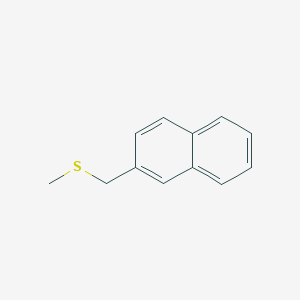

Methyl(naphthalen-2-ylmethyl)sulfane is a sulfur-containing organic compound with the structure CH₃–S–CH₂–(C₁₀H₇), where a sulfur atom bridges a methyl group and a naphthalen-2-ylmethyl substituent. As a sulfide (thioether), it is characterized by its relatively low oxidation state (S⁰), distinguishing it from sulfoxides (S⁺²) and sulfones (S⁺⁴). Sulfides of this type are typically hydrophobic, reactive toward oxidation, and may serve as intermediates in organic synthesis or ligands in coordination chemistry .

Properties

IUPAC Name |

2-(methylsulfanylmethyl)naphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12S/c1-13-9-10-6-7-11-4-2-3-5-12(11)8-10/h2-8H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJDCACAMTBETRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCC1=CC2=CC=CC=C2C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13183-61-4 | |

| Record name | METHYL 2-NAPHTHYLMETHYL SULFIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl(naphthalen-2-ylmethyl)sulfane can be synthesized through several methods. One common approach involves the reaction of naphthalene with methylthiol in the presence of a catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the formation of the methylthio group on the naphthalene ring.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors where naphthalene and methylthiol are combined under controlled conditions. The reaction is monitored to ensure high yield and purity of the final product. The use of advanced catalytic systems and optimized reaction parameters helps in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl(naphthalen-2-ylmethyl)sulfane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the sulfoxide or sulfone derivatives back to the sulfide form.

Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: this compound.

Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

Methyl(naphthalen-2-ylmethyl)sulfane has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.

Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of methyl(naphthalen-2-ylmethyl)sulfane involves its interaction with various molecular targets. The compound can undergo oxidation and reduction reactions, which may influence its biological activity. The methylthio group can act as an electron donor or acceptor, affecting the compound’s reactivity and interactions with other molecules. Specific pathways and targets are still under investigation, but its ability to modulate chemical reactivity makes it a valuable compound in research.

Comparison with Similar Compounds

Comparison with Structurally Related Sulfur Compounds

The following analysis compares Methyl(naphthalen-2-ylmethyl)sulfane with two structurally related sulfur derivatives from the evidence: (naphthalen-2-yl)methanesulfonyl chloride (a sulfonyl chloride) and 2-(naphthalen-2-ylmethylsulfonylmethyl)naphthalene (a sulfone). Key differences in functional groups, molecular properties, and applications are highlighted.

Functional Group and Reactivity

- This compound (Sulfide): Oxidation State: S⁰. Reactivity: Nucleophilic at sulfur; prone to oxidation (e.g., forming sulfoxides or sulfones). Applications: Potential use as a ligand or intermediate in organometallic chemistry.

(naphthalen-2-yl)methanesulfonyl chloride (Sulfonyl Chloride) :

- 2-(naphthalen-2-ylmethylsulfonylmethyl)naphthalene (Sulfone): Oxidation State: S⁺⁴. Reactivity: Chemically stable; resistant to further oxidation. Applications: Potential use in high-temperature polymers or pharmaceutical agents due to stability .

Molecular and Physical Properties

A comparative data table is provided below:

Biological Activity

Methyl(naphthalen-2-ylmethyl)sulfane, a compound featuring a naphthalene structure with a methylsulfanyl group, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological evaluations, and mechanisms of action, while also presenting relevant data tables and case studies.

Synthesis and Characterization

The synthesis of this compound typically involves the alkylation of naphthalene derivatives with methylsulfide. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Properties

This compound exhibits promising antimicrobial properties. Studies have shown that it displays moderate to good activity against various bacterial strains including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa . The compound's antibacterial efficacy can be attributed to its ability to disrupt bacterial cell membranes and inhibit vital metabolic processes.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated through various assays, including DPPH radical scavenging and ABTS assays. Results indicate that the compound effectively scavenges free radicals, thus protecting cells from oxidative stress.

Table 2: Antioxidant Activity Assays

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH Radical Scavenging | 15 |

| ABTS Radical Scavenging | 20 |

The biological activity of this compound can be explained through its interaction with specific molecular targets within cells. Molecular docking studies suggest that it binds effectively to bacterial enzymes critical for cell wall synthesis, leading to cell lysis. Additionally, its antioxidant properties may stem from the ability to donate electrons and neutralize reactive oxygen species (ROS).

Case Studies

- Antimicrobial Efficacy in Clinical Isolates : A study conducted on clinical isolates revealed that this compound significantly inhibited the growth of multidrug-resistant strains of E. coli. This highlights its potential as a therapeutic agent against resistant infections .

- In Vivo Antioxidant Assessment : An in vivo study assessed the protective effects of this compound against oxidative stress induced by high-fat diets in rats. Results showed a marked reduction in lipid peroxidation levels, suggesting its utility in preventing diet-induced oxidative damage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.